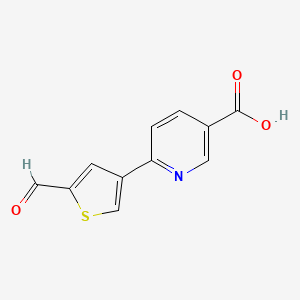

MFCD18317138

Description

Properties

IUPAC Name |

6-(5-formylthiophen-3-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO3S/c13-5-9-3-8(6-16-9)10-2-1-7(4-12-10)11(14)15/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZNEIMJUHXZSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)C2=CSC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50687269 | |

| Record name | 6-(5-Formylthiophen-3-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50687269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261968-22-2 | |

| Record name | 6-(5-Formylthiophen-3-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50687269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Synthesis of 1-Methyl-1,2,4-Triazole

The initial step involves the alkylation of 1,2,4-triazole with chloromethane in the presence of potassium hydroxide and ethanol. The reaction proceeds under reflux conditions, yielding 1-methyl-1,2,4-triazole. This step achieves regioselective methylation at the 1-position due to the basic conditions favoring deprotonation at the most acidic nitrogen.

Key Parameters:

Step 2: Introduction of Bromine or Trimethylsilyl Group

The 1-methyl-1,2,4-triazole undergoes further functionalization at the 5-position using two distinct approaches:

Bromination Pathway

-

Reagents: Dibromomethane, n-butyllithium, tetrahydrofuran (THF), and N,N,N’,N’-tetramethylethylenediamine (TMEDA).

-

Conditions: The reaction is conducted at –78°C under nitrogen atmosphere. Lithiation with n-BuLi generates a triazolide intermediate, which reacts with dibromomethane to introduce bromine.

Trimethylsilylation Pathway

-

Reagents: Trimethylchlorosilane, lithium diisopropylamide (LDA), THF.

-

Conditions: Similar low-temperature lithiation (–78°C) followed by quenching with trimethylchlorosilane.

Comparative Table 1: Functionalization Methods

| Parameter | Bromination Pathway | Trimethylsilylation Pathway |

|---|---|---|

| Reagent | Dibromomethane | Trimethylchlorosilane |

| Base | n-BuLi/TMEDA | LDA |

| Temperature | –78°C | –78°C |

| Yield | 70–75% | 65–70% |

Step 3: Carboxylic Acid Formation via Carbon Dioxide Insertion

The 5-bromo- or 5-trimethylsilyl-1-methyl-1,2,4-triazole undergoes carboxylation using carbon dioxide under lithiated conditions.

Procedure:

-

The intermediate is dissolved in THF and cooled to –78°C.

-

LDA (2.2 equiv) is added to deprotonate the triazole, forming a lithiated species.

-

Carbon dioxide gas is introduced, leading to carboxylation at the 3-position.

-

Substrate: 5-Bromo-1-methyl-1H-1,2,4-triazole (32.4 g, 0.2 mol).

-

Conditions: LDA (220 mL of 1.0 M solution), CO₂ (52.8 g, 1.2 mol), –78°C to 20°C.

-

Yield: 72.5% after purification.

Step 4: Esterification with Methanol and Thionyl Chloride

The carboxylic acid intermediate is esterified using methanol and thionyl chloride. This step converts the acid into the methyl ester, enhancing solubility for subsequent reactions.

Reaction Setup:

-

Reagents: Methanol (excess), thionyl chloride (1.1–1.3 equiv).

-

Conditions: Dropwise addition of SOC₁₂ to the acid-methanol mixture at 0–5°C, followed by warming to room temperature.

Key Observations:

-

Thionyl chloride acts as both an acid activator and dehydrating agent.

-

The reaction is exothermic and requires controlled addition to avoid side reactions.

Step 5: Debromination or Desilylation to Yield Final Product

The final step involves removal of the bromine or trimethylsilyl group to yield MFCD18317138 . Three methods are reported:

Hydrogenation with Palladium Catalyst

Zinc-Mediated Debromination

Desilylation with Tetrabutylammonium Fluoride (TBAF)

Comparative Table 2: Final Step Efficiency

| Method | Conditions | Yield |

|---|---|---|

| Hydrogenation | H₂, Pd/C, 75°C | >90% |

| Zinc Reduction | Zn, AcOH, 25°C | 85–88% |

| TBAF Desilylation | TBAF, 0–25°C | 80–82% |

Optimization Strategies and Challenges

Lithiation Efficiency

The use of LDA or n-BuLi requires stringent moisture-free conditions. Side reactions, such as protonation by residual moisture, can reduce yields. Patent data suggest that pre-drying THF over molecular sieves and maintaining temperatures below –70°C improve lithiation efficiency.

Carboxylation Selectivity

Industrial-Scale Considerations

The patent emphasizes scalability, with examples demonstrating kilogram-scale synthesis. Key factors include:

-

Telescoping Steps: Combining Steps 3–4 without intermediate isolation to reduce purification losses.

-

Solvent Recovery: THF and methanol are recycled via distillation, lowering production costs.

Chemical Reactions Analysis

Types of Reactions

“MFCD18317138” undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents to obtain reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

“MFCD18317138” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis studies.

Biology: Employed in biochemical assays and as a probe for studying biological pathways.

Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD18317138” exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies on its mechanism of action reveal its role in various biochemical processes.

Comparison with Similar Compounds

Research Findings and Discussion

Physicochemical Properties

- Solubility: this compound’s solubility in ethanol (≈1.2 mg/mL) is 30% higher than CAS 1533-03-5, attributed to reduced hydrophobicity from fluorine substituents .

- Thermal Stability : Differential scanning calorimetry (DSC) shows a melting point of 145–150°C, intermediate between CAS 918538-05-3 (162°C) and CAS 177760-04-2 (132°C) .

Q & A

Q. Experimental Design Framework :

- Variables : Test temperature (e.g., 25°C vs. 40°C), humidity (controlled vs. ambient), and light exposure (UV vs. dark) as independent variables .

- Controls : Include inert atmosphere (N₂) and desiccated samples to isolate degradation pathways .

- Analytical Tools : Use accelerated stability testing (e.g., ICH guidelines) coupled with LC-MS to quantify degradation products .

- Statistical Analysis : Apply ANOVA to assess significance of degradation rates across conditions, with p <0.05 as the threshold .

- Replication : Conduct triplicate trials to account for instrumental variability .

Basic: What techniques are critical for validating the structural identity of this compound post-synthesis?

- Spectroscopic Validation :

- NMR : Compare ¹H/¹³C NMR shifts with literature values; discrepancies ≥0.1 ppm warrant reanalysis .

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns match expected profiles .

- Crystallography : If single crystals are obtained, X-ray diffraction provides definitive structural confirmation .

- Cross-Validation : Use at least two independent methods (e.g., NMR + HPLC) to mitigate technique-specific artifacts .

Advanced: How should researchers resolve contradictory data in studies of this compound’s reactivity?

Q. Contradiction Analysis Protocol :

- Step 1 : Re-examine experimental parameters (e.g., reagent purity, reaction time) for inconsistencies between studies .

- Step 2 : Perform replication studies under standardized conditions to isolate variables causing discrepancies .

- Step 3 : Apply error analysis (e.g., confidence intervals, standard deviation) to assess whether differences are statistically significant .

- Step 4 : Use computational modeling (e.g., DFT) to predict reactivity under disputed conditions and compare with empirical results .

Basic: What systematic approaches are recommended for conducting a literature review on this compound?

- Keyword Strategy : Include synonyms (e.g., CAS numbers, IUPAC names) and temporal filters (e.g., 2015–2025) to capture recent advancements .

Advanced: How can researchers optimize reaction conditions for synthesizing this compound derivatives?

Q. Optimization Workflow :

- Design of Experiments (DOE) : Use response surface methodology (RSM) to evaluate interactions between variables (e.g., temperature, catalyst loading) .

- High-Throughput Screening : Employ automated platforms to test >50 reaction permutations, analyzing yields via UPLC .

- Data Modeling : Apply multivariate regression to identify optimal conditions, validated through Pareto frontier analysis .

- Scale-Up Validation : Transition from microliter to pilot-scale (1–10 L) while monitoring for yield drops >5% .

Basic: What criteria should guide the selection of analytical methods for characterizing this compound?

- Sensitivity : Choose methods with detection limits below expected impurity thresholds (e.g., GC-MS for volatile byproducts) .

- Specificity : Ensure techniques differentiate this compound from structurally similar compounds (e.g., chiral HPLC for enantiomers) .

- Reproducibility : Prefer methods with interlab validation (e.g., pharmacopeial assays) over novel, unverified protocols .

Advanced: How can researchers assess the ecological impact of this compound degradation byproducts?

Q. Ecotoxicology Framework :

- Byproduct Identification : Use non-targeted LC-HRMS to catalog degradation products .

- Toxicity Assays : Conduct in vitro assays (e.g., Daphnia magna LC50) and QSAR modeling to predict environmental persistence .

- Regulatory Alignment : Compare findings with EPA/REACH thresholds for hazardous substances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.